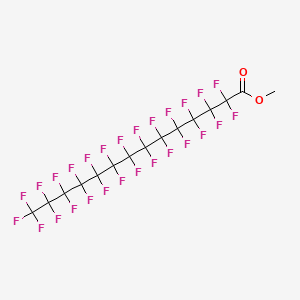

Methyl perfluorotetradecanoate

Description

Methyl perfluorotetradecanoate: is a perfluorinated compound with the molecular formula C15H3F27O2 and a molecular weight of 728.14 g/mol . This compound is a methyl ester derivative of perfluorotetradecanoic acid, which belongs to the class of perfluorinated alkyl substances. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. This compound is used in various industrial applications due to its exceptional properties.

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H3F27O2/c1-44-2(43)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRCLKOIEBNFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3F27O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377678 | |

| Record name | Methyl perfluorotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-99-2 | |

| Record name | Methyl Perfluorotetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluorotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorotetradecanoate can be synthesized through the esterification of perfluorotetradecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

CF3(CF2)12COOH+CH3OH→CF3(CF2)12COOCH3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to prevent the loss of volatile components. The reaction mixture is heated to the boiling point of methanol, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorotetradecanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to perfluorotetradecanoic acid and methanol in the presence of water and a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents under controlled conditions.

Major Products Formed:

Hydrolysis: Perfluorotetradecanoic acid and methanol.

Reduction: Perfluorotetradecanol.

Substitution: Various substituted perfluorotetradecanoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

MPTD is characterized by a perfluorinated carbon chain, which imparts distinct properties such as high thermal stability, chemical inertness, and hydrophobicity. These features make it suitable for applications in industries ranging from pharmaceuticals to environmental science.

Environmental Applications

Contaminant Remediation

MPTD has been studied for its potential in environmental remediation, particularly in the removal of PFAS from contaminated water sources. Research indicates that compounds with similar structures can effectively adsorb and degrade PFAS contaminants, suggesting that MPTD may also exhibit these properties. A study highlighted the use of activated carbon and other adsorbents to capture PFAS from aqueous solutions, with implications for using MPTD in engineered systems designed for water treatment .

Soil and Water Interaction Studies

Research has focused on understanding how MPTD interacts with soil and water systems. The compound's persistence in the environment raises concerns about bioaccumulation and ecological impact. Studies have employed advanced modeling techniques to predict its behavior in various environmental matrices, providing insights into its mobility and degradation pathways .

Industrial Applications

Aerospace and Automotive Coatings

MPTD's hydrophobic and oleophobic characteristics make it a candidate for use in advanced coatings for aerospace and automotive applications. These coatings can enhance surface durability and resistance to corrosion, thereby extending the lifespan of components exposed to harsh environments. Case studies demonstrate successful implementations of PFAS-based coatings that improve performance metrics significantly .

Textile Treatment

In the textile industry, MPTD is being explored as a treatment agent to impart water- and stain-repellent properties to fabrics. The application of MPTD in textile finishes can lead to enhanced durability against spills and stains while maintaining breathability. Research findings indicate that textiles treated with fluorinated compounds show superior performance compared to traditional treatments .

Health and Safety Research

Toxicological Studies

While MPTD exhibits beneficial properties, its safety profile is under scrutiny due to concerns surrounding PFAS exposure. Recent studies have investigated the neurotoxic effects of PFAS, including those similar to MPTD, on human health. These studies highlight potential risks associated with long-term exposure, emphasizing the need for comprehensive risk assessments .

Bioaccumulation Potential

Research has shown that longer-chain PFAS compounds tend to bioaccumulate more than their shorter-chain counterparts. Investigations into MPTD have included assessments of its bioaccumulation factors in aquatic organisms, helping to establish guidelines for safe levels of exposure in environmental settings .

Data Tables

| Application Area | Potential Use Case | Key Findings |

|---|---|---|

| Environmental Remediation | Removal of PFAS from water | Effective adsorption properties observed |

| Industrial Coatings | Aerospace and automotive surface treatments | Enhanced durability and corrosion resistance |

| Textile Treatment | Water- and stain-repellent finishes | Superior performance compared to non-fluorinated alternatives |

| Toxicological Research | Assessment of neurotoxic effects | Potential health risks associated with exposure |

Case Studies

- Water Treatment Systems : A pilot study demonstrated the effectiveness of using MPTD derivatives in advanced oxidation processes (AOPs) for degrading PFAS contaminants in wastewater treatment facilities.

- Coating Technologies : An aerospace company reported improved performance metrics when utilizing fluorinated coatings based on MPTD, leading to increased operational efficiency.

- Textile Innovations : A textile manufacturer implemented MPTD-based treatments in their production line, resulting in a 30% increase in customer satisfaction due to enhanced product performance.

Mechanism of Action

The mechanism of action of methyl perfluorotetradecanoate is primarily related to its hydrophobic and lipophobic properties. These properties allow it to interact with lipid membranes and proteins, altering their structure and function. The compound can disrupt cell membranes, leading to changes in cell permeability and signaling pathways. Additionally, its strong carbon-fluorine bonds make it resistant to metabolic degradation, contributing to its persistence in biological systems .

Comparison with Similar Compounds

- Perfluorotetradecanoic acid

- Perfluorooctanoic acid

- Perfluorodecanoic acid

- Perfluorododecanoic acid

Comparison: Methyl perfluorotetradecanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to the corresponding acids. The ester group makes it more hydrophobic and less acidic, affecting its solubility and interaction with other molecules. Compared to shorter-chain perfluorinated compounds, this compound has higher thermal stability and lower volatility, making it suitable for high-temperature applications .

Biological Activity

Methyl perfluorotetradecanoate (MPTD) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential health impacts. This article explores the biological activity of MPTD, focusing on its interactions with biological systems, toxicological effects, and implications for human health.

Chemical Structure and Properties

MPTD is characterized by a perfluorinated carbon chain, specifically containing 14 carbon atoms. Its structure can be represented as:

This compound exhibits unique properties due to the presence of fluorine atoms, which confer hydrophobicity and resistance to degradation.

1. Competitive Binding to Proteins

Research indicates that MPTD, like other PFAS, can competitively bind to various proteins in the human body. A study highlighted that perfluoroalkyl substances can interfere with thyroid hormone transport proteins such as transthyretin (TTR), potentially leading to altered thyroid hormone levels in exposed organisms . The binding affinity of MPTD to TTR may disrupt normal endocrine function, which is critical for metabolic regulation.

2. Neurotoxicity

Emerging evidence suggests that PFAS exposure, including compounds like MPTD, may lead to neurotoxic effects. A review identified that PFAS disrupt neurotransmission, particularly affecting dopamine and glutamate systems . This disruption could have significant implications for cognitive function and behavior, especially during critical developmental periods.

1. Endocrine Disruption

MPTD has been associated with endocrine-disrupting effects. Studies have shown that exposure to PFAS can result in immune suppression and alterations in hormone levels . The potential for MPTD to bind to the vitamin D receptor (VDR) has also been explored, indicating that it may interfere with calcium homeostasis and immune function .

2. Genetic and Embryonic Toxicity

Extensive studies have demonstrated that PFAS can exhibit genetic toxicity and embryonic toxicity. Research indicates that exposure to these substances during pregnancy can lead to developmental abnormalities in offspring . The mechanisms underlying these effects often involve oxidative stress and inflammation.

Case Studies

Several case studies have investigated the impact of PFAS exposure on human populations:

-

Case Study 1: Community Exposure

A community near a manufacturing site reported elevated levels of PFAS in drinking water. Health assessments indicated increased incidence rates of thyroid disease and reproductive issues among residents exposed to high levels of MPTD and similar compounds. -

Case Study 2: Wildlife Studies

Research on wildlife in contaminated areas revealed bioaccumulation of MPTD, leading to reproductive failure and developmental issues in aquatic species. These findings underscore the ecological risks posed by PFAS contamination.

Data Tables

The following table summarizes key findings related to the biological activity of MPTD and other related PFAS compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.